molecular formula C18H13N3O3S B12112935 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid

Cat. No.: B12112935
M. Wt: 351.4 g/mol
InChI Key: OADDIYIXZWZNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid is a complex organic compound with the molecular formula C18H13N3O3S and a molecular weight of 351.38 g/mol This compound is characterized by its unique structure, which includes a pyrimidoindole core, a phenyl group, and a thioacetic acid moiety

Preparation Methods

The synthesis of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. Computational studies suggest that the compound primarily binds to MD-2 in the TLR4/MD-2 complex, stimulating innate immune cells with minimal toxicity

Comparison with Similar Compounds

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can be compared with other similar compounds, such as indole derivatives and other pyrimidoindole compounds. Similar compounds include:

Biological Activity

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid is a complex organic compound classified within the pyrimidoindole family. This compound is characterized by its unique fused ring structure and the presence of a thio group and an acetic acid moiety, suggesting significant biological activity and potential therapeutic applications.

The molecular formula of this compound is C18H13N3O3SC_{18}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 351.4 g/mol. Its structural features contribute to its reactivity and interactions within biological systems, making it a subject of interest in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Preliminary studies indicate that compounds with similar structures can modulate multiple biological pathways, including:

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation .
  • Antimicrobial Properties : Similar pyrimidoindole derivatives have shown promising antibacterial and antifungal activities against various pathogens .

Biological Activity Findings

Recent research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of pyrimidine exhibit significant anti-inflammatory properties by suppressing COX activity. For instance, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs .
  • Antimicrobial Activity : Various studies have reported that pyrimidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureBiological Activity
Thio groupEnhances interaction with biological targets
Acetic acid moietyContributes to solubility and bioavailability
Fused ring structureEssential for antimicrobial activity

Case Studies

  • In Vitro Studies : Research has shown that compounds with structural similarities to this compound exhibit significant inhibition against S. aureus, with minimal inhibitory concentration (MIC) values reported around 66 µM .
  • Anti-inflammatory Assays : In models of inflammation induced by carrageenan, certain derivatives demonstrated substantial reductions in paw edema, indicating potential therapeutic applications for inflammatory diseases .

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C18H13N3O3S/c22-14(23)10-25-18-20-15-12-8-4-5-9-13(12)19-16(15)17(24)21(18)11-6-2-1-3-7-11/h1-9,19H,10H2,(H,22,23)

InChI Key

OADDIYIXZWZNCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.